molecular formula C10H10F3NOS2 B2723786 O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate CAS No. 2107987-82-4

O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate

Cat. No. B2723786
CAS RN: 2107987-82-4
M. Wt: 281.31
InChI Key: VFEBMWWBMBZJNB-UHFFFAOYSA-N
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Description

O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is a chemical compound with the CAS Number: 2107987-82-4 . It has a molecular weight of 281.32 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C10H10F3NOS2 . The InChI Code is 1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .

Scientific Research Applications

1. Synthesis and Characterization of Functionalized Tetrahydropyridines

A study by Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process highlights the utility of carbonodithioate and related compounds in synthesizing complex organic structures with high regioselectivity and excellent yields, emphasizing their importance in organic synthesis and medicinal chemistry research (Zhu, Lan, & Kwon, 2003).

2. Advanced Materials for Environmental Remediation

El-Shafey et al. (2016) explored the use of surface functionalized activated carbons derived from date palm leaflets for the removal of methylene blue from water. This study involves the modification of activated carbon surfaces with various functional groups, including those introduced by carbonodithioate-related compounds, demonstrating the compound's potential in creating materials for environmental cleanup and water purification (El-Shafey, Ali, Al-Busafi, & Al-Lawati, 2016).

3. Fluorinated Reagents for Radical Generation

Clemente-Tejeda and Zard (2015) developed a new fluorinated reagent, O-ethyl S-(1,2,2,2-tetrafluoroethyl) carbonodithioate (xanthate), for generating and capturing 1,2,2,2-tetrafluoroethyl radicals. This reagent facilitates the introduction of the CF3CHF motif onto various olefinic substrates, showcasing the role of carbonodithioate derivatives in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Clemente-Tejeda & Zard, 2015).

4. Catalysis and Polymerization

Research on chromium complexes for ethylene oligomerization by Small et al. (2004) utilized tridentate pyridine-based ligands, including those related to the structural motifs of carbonodithioates. This study contributes to the field of olefin polymerization, indicating the potential of such compounds in developing new catalyst systems for the production of polymers with specific properties (Small, Carney, Holman, O'rourke, & Halfen, 2004).

5. Nucleotide Modification

Takaku et al. (1976) found O-Ethyl S-benzoyldithiocarbonate to be a useful reagent for the benzoylation of the 4-amino groups of cytidine 5′-phosphate and deoxycytidine 5′-phosphate. This research underscores the compound's relevance in nucleotide chemistry and its potential applications in biochemistry and molecular biology (Takaku, Shimada, Morita, & Hata, 1976).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include: P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to keep the compound in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

properties

IUPAC Name

O-ethyl [6-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEBMWWBMBZJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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